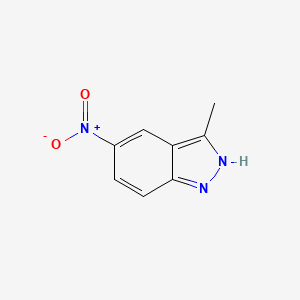

3-methyl-5-nitro-1H-indazole

Beschreibung

Historical Context and Significance of Indazole Scaffolds in Medicinal Chemistry and Other Fields

The indazole structure, also known as benzopyrazole, was first defined by Emil Fischer. researchgate.netpnrjournal.com Since its initial characterization, the indazole nucleus has become a recurring motif in a multitude of synthetic compounds with therapeutic potential. nih.gov The development of indazole-based drugs has been ongoing since at least 1966, leading to several clinically approved medications. researchgate.netbenthamdirect.com

The significance of the indazole scaffold is underscored by its presence in drugs with diverse pharmacological applications, including anti-inflammatory, anticancer, anti-HIV, antifungal, antibacterial, and antiarrhythmic properties. nih.govresearchgate.netresearchgate.net Marketed drugs such as Benzydamine (an anti-inflammatory agent), Granisetron (an antiemetic), and several tyrosine kinase inhibitors like Axitinib and Pazopanib (B1684535) (used in cancer therapy) feature this core structure. pnrjournal.comnih.govrsc.org Beyond medicine, indazole derivatives are also utilized in other chemical fields, including the creation of dyes and agrochemicals. nih.gov

Overview of Indazole Tautomerism and Isomerism in Research

A critical aspect of indazole chemistry is its existence in different tautomeric forms, which significantly influences the synthesis, reactivity, and biological properties of its derivatives. nih.gov Tautomers are structural isomers that readily interconvert, and in the case of indazole, this involves the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. beilstein-journals.org The primary tautomeric forms are 1H-indazole and 2H-indazole, with a third, much rarer form known as 3H-indazole. researchgate.netchemicalbook.comnih.gov

1H-Indazole Tautomers

The 1H-indazole tautomer is characterized by having the hydrogen atom attached to the nitrogen at position 1 (N1) of the heterocyclic ring. researchgate.net This form is often described as having a "benzenoid" structure, which contributes to its significant aromatic character. beilstein-journals.orgnih.gov The 1H-tautomer is the most common and is generally considered the predominant form in the gas phase, in solution, and in the solid state. nih.govnih.govmdpi.com Its prevalence is a direct result of its superior thermodynamic stability compared to the other tautomers. nih.govbeilstein-journals.org

2H-Indazole Tautomers

In the 2H-indazole tautomer, the mobile hydrogen atom is located on the nitrogen at position 2 (N2). researchgate.net This arrangement results in a "quinonoid" electronic structure, which is less aromatic and, consequently, less stable than the 1H form. beilstein-journals.orgnih.gov While the 1H form is thermodynamically favored, the 2H isomer can be kinetically favored in certain reactions. mdpi.com Despite being less stable, some 2H-indazole derivatives have been specifically synthesized and studied, showing notable anti-inflammatory and antimicrobial activities. researchgate.net The stability of the 2H tautomer can be influenced and sometimes enhanced by specific substituents or by the formation of intra- and intermolecular hydrogen bonds. bgu.ac.il

3H-Indazole Tautomers

The 3H-indazole form is the least common and least stable of the three tautomers. chemicalbook.com It lacks heteroaromatic character and is rarely encountered in the chemical literature. chemicalbook.comnih.gov Its existence is typically documented only in specific cases involving certain alkyl and aryl substituents on the five-membered ring. chemicalbook.com

Thermodynamic Stability of Tautomers

Quantitative studies have estimated the energy difference between the two primary tautomers. The free energy of the 1H-tautomer is lower than that of the 2H-tautomer by approximately 2.3 to 4.1 kcal/mol, depending on the computational method used. chemicalbook.comrsc.org One study using MP2/6-31G** calculations reported the 1H tautomer to be 4.08 kcal/mol more stable than the 2H form. rsc.org Another calculation at the MP2/cc-pVTZ level found the 1H-tautomer to be more stable by 13.6 kJ/mol (~3.25 kcal/mol). researchgate.net This energy difference ensures that the 1H-tautomer is the predominant species under most conditions. nih.govbeilstein-journals.org

| Tautomer | Common Name | Key Structural Feature | Relative Stability |

| 1H-Indazole | Benzenoid | Hydrogen on N1 | Most stable, predominant form. nih.govbeilstein-journals.org |

| 2H-Indazole | Quinonoid | Hydrogen on N2 | Less stable than 1H-indazole. nih.govbeilstein-journals.org |

| 3H-Indazole | - | - | Rare and generally unstable. chemicalbook.comnih.gov |

Role of Nitro-Substituted Indazoles in Chemical and Biological Research

The introduction of a nitro (–NO₂) group onto the indazole scaffold creates a class of compounds with distinct chemical properties and significant biological activities. researchgate.net The nitro group is strongly electron-withdrawing, which can influence the reactivity and molecular interactions of the parent molecule. acs.org Nitro-substituted indazoles are subjects of extensive research due to their potential as therapeutic agents.

Research has demonstrated that these compounds exhibit a wide range of bioactivities. For example, derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and evaluated as promising candidates against Leishmania parasites. tandfonline.comnih.gov Similarly, 1,2-disubstituted 5-nitroindazolin-3-ones have shown high trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, identifying them as a novel scaffold for antichagasic drug development. nih.gov Other studies have focused on the synthesis of 6-nitro-1H-indazole derivatives to explore their antibacterial, antifungal, antitubercular, and anti-inflammatory properties. scielo.br The synthesis of 1-aryl-5-nitro-1H-indazoles has also been achieved through methods like palladium-mediated oxidative benzannulation. nih.gov These findings highlight the importance of the nitro-indazole framework as a fertile ground for the discovery of new bioactive compounds. researchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyl-5-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-7-4-6(11(12)13)2-3-8(7)10-9-5/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDNJFXKELMVLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NN1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70459384 | |

| Record name | 3-methyl-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40621-84-9 | |

| Record name | 3-methyl-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization and Spectroscopic Analysis

Single-Crystal X-Ray Diffraction Studies

Single-crystal X-ray diffraction provides definitive information on the molecular structure, conformation, and the various non-covalent interactions that dictate the crystal packing. While a specific study for the parent 3-methyl-5-nitro-1H-indazole is not detailed in the surveyed literature, extensive research on closely related derivatives, such as 3-chloro-1-methyl-5-nitro-1H-indazole and 1-methyl-5-nitro-3-phenyl-1H-indazole, offers a clear understanding of the structural characteristics of the 5-nitroindazole (B105863) core.

Molecular Conformation and Planarity of the Indazole System

The indazole ring system, consisting of fused five- and six-membered rings, demonstrates a high degree of planarity. In the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole, the indazole system is reported to be essentially planar, with the maximum deviation from the mean plane being a mere 0.007 (2) Å. nih.govrsc.org This planarity extends to the substituents; the nitro group and the chlorine atom are nearly coplanar with the ring system. nih.govrsc.org Similarly, studies on 1-methyl-5-nitro-3-phenyl-1H-indazole show that the indazole ring and the attached nitro group are nearly coplanar. bldpharm.com A search of the Cambridge Structural Database for skeletons of 1-methyl-5-nitro-1H-indazole confirms that the planarity of the indazole ring is a consistent feature across these related compounds. chemicalbook.com

Table 1: Selected Crystallographic Data for a this compound Derivative

| Parameter | 3-chloro-1-methyl-5-nitro-1H-indazole nih.govrsc.org |

|---|---|

| Formula | C₈H₆ClN₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.8273 (2) |

| b (Å) | 14.678 (6) |

| c (Å) | 15.549 (6) |

| β (°) | 96.130 (9) |

| V (ų) | 868.5 (6) |

| Z | 4 |

Intermolecular Interactions in Crystal Lattices

In the crystal structure of 1-methyl-5-nitro-3-phenyl-1H-indazole, molecules are linked by weak C—H⋯O hydrogen bonds, which form linear zigzag tapes running along the c-axis direction. bldpharm.com Analysis of related 1-methyl-5-nitro-1H-indazole structures also shows that molecules are frequently linked by C—H⋯O hydrogen bonds. chemicalbook.com However, in the case of 3-chloro-1-methyl-5-nitro-1H-indazole, no classical hydrogen bonds are observed in the crystal structure. nih.govrsc.org This highlights how different substituents on the indazole core can influence the resulting intermolecular interactions.

Table 2: Hydrogen Bond Geometry in a 1-methyl-5-nitro-3-phenyl-1H-indazole Crystal

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| C14—H14B⋯O2 | 0.96 | 2.51 | 3.395 (6) | 154 |

| C19—H19⋯O4 | 0.93 | 2.46 | 3.288 (6) | 148 |

Data from the crystal structure of 1-methyl-5-nitro-3-phenyl-1H-indazole. bldpharm.com

Aromatic systems, like the indazole core, frequently engage in π–π stacking interactions, which contribute significantly to the crystal packing. In the crystal structure of 1-methyl-5-nitro-3-phenyl-1H-indazole, slipped π–π stacking interactions are observed between the fused rings of adjacent molecules. bldpharm.com These interactions result in centroid–centroid distances ranging from 3.852 (2) to 3.917 (2) Å. bldpharm.com This type of interaction is a common feature in the packing of planar aromatic molecules, helping to create stable, layered structures. patsnap.comuni.lu

In halogenated derivatives, short contacts between a halogen atom and an electronegative atom like oxygen can play a key role in the crystal architecture. The structure of 3-chloro-1-methyl-5-nitro-1H-indazole provides a clear example of this. Two molecules form a dimer organized around a symmetry center via a close contact between a nitro-group oxygen atom and the chlorine atom. nih.gov The observed distance of 3.066 (2) Å is notably shorter than the sum of the van der Waals radii of chlorine and oxygen, indicating a significant interaction. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. While specific, experimentally verified ¹H and ¹³C NMR data for this compound were not found in the surveyed literature, analysis of related compounds allows for a reasoned prediction of its spectral characteristics.

For instance, the ¹H NMR spectrum is expected to show distinct signals for the protons on the aromatic ring, the N-H proton of the pyrazole (B372694) ring, and the methyl group protons. The electron-withdrawing effect of the nitro group at the 5-position would significantly deshield adjacent protons, causing their signals to appear at a lower field (higher ppm). The methyl group at the 3-position would likely appear as a singlet in the upfield region of the spectrum. The N-H proton signal is typically broad and its chemical shift can be concentration and solvent dependent.

In the ¹³C NMR spectrum, the carbon atoms of the indazole ring would resonate in the aromatic region. The carbon atom attached to the nitro group (C5) would be strongly deshielded. The methyl carbon would produce a signal at a high field. For comparison, ¹H and ¹³C NMR data for the related compound 5-nitro-3-phenyl-1H-indazole have been reported, which can serve as a reference for predicting the chemical shifts in this compound. rsc.org

1H NMR Spectral Assignments

The aromatic region of the spectrum is characteristic of a 1,2,4-trisubstituted benzene (B151609) ring system. The proton at position 4 (H-4) typically appears as a doublet at the most downfield position of the aromatic signals due to the strong deshielding effect of the adjacent nitro group at C-5. mdpi.com The proton at position 6 (H-6) generally presents as a doublet of doublets, coupled to both H-4 and H-7. The H-7 proton appears as a doublet, coupled to H-6. The methyl group at position 3 gives rise to a characteristic singlet in the upfield region of the spectrum, typically around 2.69-2.71 ppm. mdpi.com The N-H proton of the indazole ring is expected to produce a broad singlet at a significantly downfield chemical shift, though this signal can be exchangeable with deuterium (B1214612) in solvents like D₂O.

Table 1: Representative 1H NMR Spectral Data for the this compound Moiety (in DMSO-d6) Data extrapolated from 1-aryl-3-methyl-5-nitro-1H-indazole derivatives. mdpi.com

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~8.9 | d | ~2.2 |

| H-6 | ~8.3 | dd | ~9.2, 2.2 |

| H-7 | ~8.0 | d | ~9.2 |

| 3-CH₃ | ~2.7 | s | - |

| 1-NH | >11.0 (expected) | br s | - |

13C NMR Spectral Assignments

The 13C NMR spectrum provides essential information on the carbon skeleton of this compound. The assignments are based on chemical shift theory, substituent effects, and data from related N-substituted structures. mdpi.com The carbon atom bearing the nitro group (C-5) and the adjacent C-3a and C-7a carbons in the fused ring system show characteristic downfield shifts. The carbon of the methyl group (3-CH₃) is found at the highest field, typically around 12 ppm. mdpi.com

The quaternary carbons, C-3, C-3a, C-5, and C-7a, can be distinguished from the protonated carbons (C-4, C-6, C-7) using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or by observing the lack of splitting in a proton-coupled spectrum. The chemical shifts are significantly influenced by the electron-withdrawing nitro group. researchgate.net

Table 2: Representative 13C NMR Spectral Data for the this compound Moiety (in DMSO-d6) Data extrapolated from 1-aryl-3-methyl-5-nitro-1H-indazole derivatives. mdpi.com

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-3 | ~147 |

| C-3a | ~141 |

| C-4 | ~118-119 |

| C-5 | ~143 |

| C-6 | ~122-123 |

| C-7 | ~111-112 |

| C-7a | ~124 |

| 3-CH₃ | ~12 |

Multinuclear NMR for Tautomeric and Isomeric Characterization

Indazole and its derivatives can exist in two potential annular tautomeric forms: the 1H- and 2H-tautomers. For 3-substituted indazoles, the equilibrium is between the 3-methyl-1H-indazole and the 3-methyl-2H-indazole forms. Experimental and theoretical studies on various indazoles consistently show that the 1H-tautomer is the more stable and predominant form in solution, a preference driven by aromaticity. researchgate.netacs.org

Multinuclear NMR, particularly 15N NMR, is a powerful tool for investigating this tautomerism. The nitrogen atoms in the pyrazole ring of the indazole system exhibit significantly different chemical shifts depending on their bonding environment (pyrrole-type vs. pyridine-type nitrogen) and which one is protonated. researchgate.net The large chemical shift range of 15N makes it highly sensitive to the electronic environment, allowing for clear differentiation between the 1H and 2H tautomers. acs.orgacs.org

While a specific 15N NMR study on this compound is not documented, calculations on the parent 5-nitro-1H-indazole predict distinct 15N chemical shifts for the N1 and N2 atoms in both tautomeric forms, which would allow for unambiguous assignment if experimental data were acquired. acs.org The presence of the methyl group at C-3 is expected to further stabilize the 1H tautomer, making it the overwhelmingly likely form.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the characteristic functional groups within the this compound molecule. The spectrum displays prominent absorption bands corresponding to the vibrations of the nitro group, the N-H bond, aromatic C-H bonds, and the methyl group.

The most diagnostic peaks in the IR spectrum are the strong, distinct stretching vibrations of the nitro (NO₂) group. These are observed as two separate bands: one for the asymmetric stretch and another for the symmetric stretch. Based on data from closely related compounds, these are found near 1520 cm⁻¹ and 1340 cm⁻¹, respectively. mdpi.com The N-H stretching vibration of the indazole ring is expected to appear as a broad band in the region of 3100-3400 cm⁻¹. Aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. Vibrations corresponding to the C=C and C=N bonds of the aromatic fused-ring system are found in the 1600-1450 cm⁻¹ region.

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3400 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Medium |

| C=C / C=N Ring Stretch | 1450 - 1620 | Medium-Strong |

| Asymmetric NO₂ Stretch | ~1520 | Strong |

| Symmetric NO₂ Stretch | ~1340 | Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) confirms the molecular weight of this compound and provides insight into its structural stability and fragmentation pathways under ionization. The compound has a molecular formula of C₈H₇N₃O₂ and a monoisotopic mass of approximately 177.05 Da. nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 177. The fragmentation of nitroaromatic compounds is well-characterized and typically involves the loss of nitro-group-related fragments. nih.govutupub.fi Key fragmentation pathways for this compound are expected to include:

Loss of NO₂: A primary fragmentation involving the cleavage of the C-NO₂ bond, leading to a significant fragment ion at m/z 131 ([M - 46]⁺).

Loss of NO: A rearrangement followed by the loss of nitric oxide, resulting in a fragment at m/z 147 ([M - 30]⁺).

Loss of HCN: Following initial fragmentation, the indazole ring can cleave to lose a molecule of hydrogen cyanide, a common pathway for nitrogen heterocycles, leading to further fragment ions. nist.gov

The relative intensities of these fragment ions provide a characteristic fingerprint for the molecule, aiding in its identification. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, confirming the elemental composition. rsc.org

Biological Activities and Pharmacological Investigations of 3 Methyl 5 Nitro 1h Indazole and Its Derivatives

Anticancer and Antitumor Activities

Indazole compounds are established as valuable templates for the development of novel anticancer agents. researchgate.net Several indazole-based drugs, such as Pazopanib (B1684535), have already been integrated into clinical cancer therapy. researchgate.net The antitumor potential of this class of compounds stems from various mechanisms, including the inhibition of key enzymes involved in cancer progression and the disruption of cellular division processes. nih.govnih.gov

A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of tyrosine kinases. These enzymes are crucial components of signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of tyrosine kinase activity is a common feature in many cancers, making them a key target for therapeutic intervention. dnu.dp.ua

Research has identified specific kinase targets for indazole-based inhibitors. Pazopanib, a prominent indazole derivative, is a multi-tyrosine kinase inhibitor that targets several receptors, including fibroblast growth factor receptors (FGFRs) such as FGFR1. nih.govdovepress.com The inhibition of these pathways disrupts tumor angiogenesis and growth. nih.gov

Another critical target is the Tyrosine Threonine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), a key regulator of the mitotic checkpoint. nih.gov Inhibition of TTK leads to errors in chromosome segregation during mitosis, ultimately causing cancer cell death. nih.govebi.ac.uk Optimized indazole derivatives have been developed as potent TTK inhibitors, with some showing IC50 values in the nanomolar range. nih.govebi.ac.uk

Table 1: Selected Kinase Targets of Indazole Derivatives

| Derivative Class | Kinase Target | Significance in Cancer | Reference |

|---|---|---|---|

| Pazopanib Analogs | FGFR1, VEGFR, PDGFR | Inhibition of angiogenesis and tumor cell proliferation | nih.gov, dovepress.com |

| Indazole-5-carboxamides | TTK (Mps1) | Disruption of mitotic checkpoint, leading to apoptosis | ebi.ac.uk, nih.gov |

Pazopanib is the first tyrosine kinase inhibitor approved for the treatment of multiple subtypes of advanced soft tissue sarcoma (STS) in patients who have previously received chemotherapy. nih.govnih.gov Clinical trials, such as the pivotal Phase III PALETTE study, demonstrated that pazopanib significantly improves progression-free survival compared to a placebo in this patient population. nih.govresearchgate.net Its efficacy is attributed to its antiangiogenic effects, primarily through the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR). nih.govdovepress.com Pazopanib provides a crucial treatment option for a group of cancers with significant unmet therapeutic needs. nih.gov

Beyond kinase inhibition, certain indazole derivatives function as microtubule-targeting agents. nih.gov Microtubules are essential for forming the mitotic spindle, a structure required for cell division. mdpi.com By interfering with microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis. mdpi.com Several indazole-based compounds have been developed to target the colchicine (B1669291) binding site on β-tubulin, effectively inhibiting microtubule polymerization and demonstrating potent antimitotic activity. nih.gov

The anticancer activity of 3-methyl-5-nitro-1H-indazole derivatives has been confirmed through in vitro studies on various human cancer cell lines. These compounds have demonstrated significant antiproliferative effects against lung carcinoma (A549), breast adenocarcinoma (MCF-7), and promyelocytic leukemia (HL60) cells. nih.govnih.gov The efficacy of these derivatives is often evaluated by their IC50 value, which represents the concentration required to inhibit 50% of cell growth. For instance, novel indazole derivatives have shown promising IC50 values against cell lines such as K562 (chronic myeloid leukemia) and have exhibited selectivity for cancer cells over normal cells. nih.gov

Table 2: Antiproliferative Activity of Selected Indazole Derivatives on Cancer Cell Lines

| Cell Line | Cancer Type | Compound Class | IC50 Value | Reference |

|---|---|---|---|---|

| K562 | Chronic Myeloid Leukemia | 1H-indazole-3-amine derivative (6o) | 5.15 µM | nih.gov |

| A549 | Lung Carcinoma | Indeno[1,2‐b]quinolines | 1.1–29.6 μg/mL | researchgate.net |

| MCF-7 | Breast Adenocarcinoma | Indeno[1,2‐b]quinolines | 1.1–29.6 μg/mL | researchgate.net |

Tyrosine Kinase Inhibition

Antimicrobial Activities

In addition to their anticancer properties, various indazole derivatives exhibit notable antimicrobial activities. researchgate.netnih.gov The incorporation of the indazole nucleus into different molecular structures has led to the synthesis of compounds with activity against a range of bacterial and fungal pathogens. beilstein-journals.org For example, new semisynthetic penicillins containing a 5-nitroindazole (B105863) moiety have demonstrated antibacterial properties. researchgate.net Furthermore, hybrid molecules combining the indazole structure with other heterocyclic systems, such as 1,2,3-triazoles, have shown potent inhibition of both fungal and bacterial growth, in some cases exceeding the activity of parent compounds like metronidazole. beilstein-journals.org

Antioxidant Activities

Research into the specific antioxidant properties of this compound is not extensively detailed in current literature. However, the examination of related nitro-containing heterocyclic compounds provides insights into the potential role of the nitro group, which can be complex.

In some molecular contexts, the nitro group has been associated with antioxidant effects. Studies on various nitro compounds, such as nitrochalcones and 2-substituted-5-nitro-benzimidazole derivatives, have reported significant antioxidant activity, in some cases greater than that of ascorbic acid. researchgate.net This suggests that the presence of a nitro group on an aromatic ring does not preclude antioxidant potential.

Inhibition of Nitric Oxide Synthase Isoforms (nNOS, iNOS, eNOS) by Nitro-Indazoles

Nitro-indazole derivatives have been a significant focus of research as inhibitors of nitric oxide synthase (NOS), an enzyme responsible for synthesizing nitric oxide (NO). nih.gov NO is a critical signaling molecule involved in various physiological processes, and its production is mediated by three main isoforms of NOS: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). frontiersin.org The indiscriminate inhibition of these isoforms can lead to undesirable side effects, such as hypertension from eNOS inhibition, driving research toward developing isoform-selective inhibitors. researchgate.netnih.gov

While specific inhibitory data for this compound is not widely available, extensive studies on its parent and isomeric compounds, such as 5-nitroindazole, 6-nitroindazole, and 7-nitroindazole (B13768), have established them as effective NOS inhibitors. nih.gov

Research has shown that these compounds inhibit different NOS isoforms with varying potencies. 7-nitroindazole (7-NI) is a well-characterized inhibitor with notable selectivity for the neuronal isoform (nNOS) over the endothelial isoform (eNOS) in vivo, allowing it to exert central nervous system effects without significantly altering blood pressure. nih.govresearchgate.net The mechanism of inhibition by indazole agents is believed to involve an interaction with the heme-iron group within the active site of the NOS enzyme, which interferes with oxygen binding and subsequent NO synthesis. nih.gov

A comparative study provided IC50 values for the inhibition of constitutive brain NOS (primarily nNOS) and inducible macrophage NOS (iNOS) by various nitro-indazoles. The findings demonstrate a structure-activity relationship where the position of the nitro group significantly influences inhibitory potency. nih.gov

| Compound | Brain NOS (nNOS) IC50 (µM) | Macrophage NOS (iNOS) IC50 (µM) |

|---|---|---|

| Indazole | 2300 | 470 |

| 5-Nitroindazole | 1150 | 240 |

| 6-Nitroindazole | 40 | 56 |

| 7-Nitroindazole | 2.5 | 20 |

As shown in the table, the presence and position of the nitro group dramatically enhance inhibitory activity compared to the parent indazole molecule. 7-Nitroindazole is the most potent inhibitor for both isoforms among the compounds tested, with a marked preference for nNOS. nih.gov 5-Nitroindazole, the direct parent compound of this compound, is the least potent of the nitro-derivatives but still shows a significant increase in activity over unsubstituted indazole. nih.gov The addition of a methyl group at the 3-position could further modify this activity and selectivity profile, though specific data are needed to confirm this.

Computational Studies and Structure Activity Relationship Sar Analysis

Molecular Docking Simulations

No specific molecular docking studies for 3-methyl-5-nitro-1H-indazole were identified in the searched literature.

Ligand-Target Interactions (e.g., Kinases, NTR, AChE)

There are no available research findings detailing the ligand-target interactions between this compound and specific biological targets such as Kinases, Nitroreductase (NTR), or Acetylcholinesterase (AChE).

Binding Mode Analysis

Without specific docking studies, no data on the binding mode analysis of this compound within a protein active site is available.

Molecular Dynamics (MD) Simulations

No studies utilizing molecular dynamics simulations to investigate the stability and conformational changes of this compound when bound to a biological target were found in the available literature.

Ligand Stability in Biological Environments

The stability of a compound in a biological environment is a critical determinant of its pharmacokinetic profile and therapeutic efficacy. For this compound, a key consideration is the metabolic stability, particularly the susceptibility of the nitro group to enzymatic reduction nih.govresearchgate.neteurofinsdiscovery.com. Nitroaromatic compounds can undergo reduction in biological systems, a process often catalyzed by nitroreductase enzymes mdpi.com. This enzymatic reduction can lead to the formation of reactive intermediates, which may alter the compound's structure and biological activity researchgate.netnih.gov.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the geometric and electronic properties of molecules, which in turn can provide insights into their reactivity and reaction mechanisms researchgate.netjmaterenvironsci.comrsc.orgmdpi.com.

DFT calculations can be employed to explore the potential reaction mechanisms of this compound. For instance, the addition of formaldehyde (B43269) to nitro-1H-indazoles has been studied, revealing the formation of N1-CH2OH derivatives nih.gov. Such studies provide a theoretical basis for understanding the reactivity of the indazole ring system. While specific DFT studies on the reaction mechanisms of this compound were not found in the provided search results, computational studies on related nitro-substituted heterocycles offer a framework for how such investigations could be conducted. For example, the mechanism of [3+2] cycloaddition reactions involving nitro-substituted compounds has been explored using DFT, providing insights into the regioselectivity and molecular mechanism of such reactions mdpi.com.

A theoretical study on alkyl nitroindazole derivatives with aryl acetonitrile (B52724) derivatives using the B3LYP/6-311G(d,p) level of theory has been performed to predict reactivity and selectivity. The study calculated global and local quantum descriptors, showing that alkyl nitroindazoles act as electrophiles in these reactions researchgate.netjmaterenvironsci.com. These findings suggest that the nitroindazole core of this compound is likely to be electron-deficient and susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis is a computational method that provides information about the distribution of electron density in a molecule, including the calculation of atomic charges and the analysis of donor-acceptor (bond-antibond) interactions. The partial charges on the atoms of this compound would be significantly influenced by the electron-withdrawing nature of the nitro group and the electron-donating nature of the methyl group.

Fukui functions are used in DFT to describe the reactivity of different sites in a molecule. They indicate the change in electron density at a given position when the total number of electrons in the molecule changes mdpi.comresearchgate.netresearchgate.net. Fukui functions can help identify the sites most susceptible to nucleophilic, electrophilic, or radical attack researchgate.net. For nitroaromatic compounds, the nitro group strongly influences the distribution of the frontier molecular orbitals (HOMO and LUMO), which are used to approximate the Fukui functions mdpi.com. Generally, the presence of a nitro group tends to lower the energy of the LUMO, making the molecule a better electron acceptor and directing nucleophilic attack towards the aromatic ring mdpi.com. The methyl group, being an electron-donating group, would be expected to increase the electron density at the ortho and para positions of the indazole ring through inductive and hyperconjugation effects quora.com.

A theoretical study of alkyl nitroindazoles predicted that the oxygen atoms of the nitro group are the most reactive sites for nucleophilic attack based on local nucleophilicity indices derived from Fukui functions researchgate.net.

Table 1: Key Computational Chemistry Concepts

| Term | Description | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | A computational method to investigate the electronic structure of molecules. | Predicts geometry, electronic properties, and reactivity. |

| Natural Bond Orbital (NBO) Analysis | A method to study the distribution of electron density and bonding interactions. | Determines partial atomic charges and orbital interactions. |

| Fukui Functions | Descriptors of local reactivity derived from changes in electron density. | Identifies sites susceptible to nucleophilic, electrophilic, and radical attack. |

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. For this compound, SAR analysis would focus on the contributions of the indazole core, the methyl group at position 3, and the nitro group at position 5.

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring nih.gov. The introduction of different functional groups can modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affects its interaction with biological targets researchgate.net.

The methyl group at the C-3 position of the indazole ring can influence biological activity. In some contexts, a methyl group can enhance activity by providing favorable steric interactions with a biological target or by increasing lipophilicity, which can improve membrane permeability quora.commdpi.com. Conversely, it could also lead to steric hindrance and a decrease in activity depending on the specific target.

The nitro group is a strong electron-withdrawing group that significantly impacts the electronic properties of the indazole ring. In many biologically active nitro compounds, the nitro group is crucial for their mechanism of action mdpi.commdpi.com. For example, in some antimicrobial agents, the nitro group is reduced to form cytotoxic radical species mdpi.com.

The position of the nitro group on the indazole ring is a critical determinant of biological activity mdpi.com. Studies on various nitroindazole isomers have shown that the location of the nitro group can dramatically alter the compound's biological profile nih.govmdpi.com.

For instance, in a series of 5-nitroindazole (B105863) derivatives, the presence of the nitro group at the 5-position was found to be important for their trypanocidal activity. The proposed mechanism involves the generation of reactive oxygen species (ROS) through the activation of the nitro group by nitroreductases nih.govmdpi.com. This highlights the role of the 5-nitro substituent as a key pharmacophore. In contrast, derivatives with the nitro group at other positions, such as the 7-position, have been shown to have different biological activities, such as the inhibition of nitric oxide synthase nih.gov.

A study on imidazolyl-oxazole derivatives showed that isomers with a 5-nitro group were significantly less active than those with a 4-nitro group, emphasizing the profound impact of the nitro group's position on biological potency mdpi.com. Similarly, for nitrofuran derivatives, the presence of the nitro group at the C-5 position is essential for their antibacterial activity mdpi.com. The directing effect of a nitro group in electrophilic substitution reactions is to guide incoming groups to the meta (3-) position relative to its own position chemguide.co.uk.

Table 2: Summary of Substituent Effects on Indazole Derivatives

| Substituent | Position | General Influence on Biological Activity |

|---|---|---|

| Methyl Group | 3 | Can increase lipophilicity and potentially enhance or decrease activity depending on the target. |

| Nitro Group | 5 | Often crucial for activity, can be reduced to form reactive species. Associated with trypanocidal and antimicrobial effects. nih.govmdpi.com |

| Nitro Group | Other Positions | Can lead to different biological activities (e.g., 7-nitro for NOS inhibition). nih.gov |

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiling (In Silico)

In silico ADMET profiling is a critical step in early-stage drug discovery, allowing for the prediction of a compound's pharmacokinetic and toxicological properties without the need for extensive laboratory testing. nih.govnih.gov These computational models use the chemical structure of a molecule to estimate its behavior in the human body.

For this compound, an in silico ADMET profile can provide valuable insights into its potential as a drug candidate. The predictions are typically based on a combination of quantitative structure-property relationship (QSPR) models and comparisons to databases of known compounds.

A hypothetical in silico ADMET profile for this compound is presented in the table below. It is important to note that these are theoretical predictions and would require experimental validation.

| ADMET Property | Predicted Value/Classification | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Suggests good potential for crossing the intestinal barrier. |

| P-glycoprotein Substrate | Likely No | Reduced probability of being actively pumped out of cells. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Likely Yes | May cross into the central nervous system. |

| Plasma Protein Binding | Moderate | A significant fraction may be bound to plasma proteins, affecting its free concentration. |

| Metabolism | ||

| CYP450 2D6 Inhibitor | Likely No | Low potential for drug-drug interactions involving this enzyme. |

| CYP450 3A4 Inhibitor | Likely No | Low potential for drug-drug interactions involving this major metabolic enzyme. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | Unlikely | May not be actively secreted by the kidneys via this transporter. |

| Toxicity | ||

| AMES Mutagenicity | Potential Concern | The nitro group can be a structural alert for mutagenicity. |

| hERG Inhibition | Low Probability | Reduced risk of cardiotoxicity. |

| Hepatotoxicity | Moderate Concern | Indazole derivatives can sometimes be associated with liver toxicity. |

Disclaimer: The data presented in the tables are hypothetical and for illustrative purposes based on general knowledge of computational chemistry and pharmacology. They are not based on experimental results for this compound.

Mechanistic Investigations of Chemical Reactions and Biological Actions

Reaction Mechanisms for Indazole Formation

The synthesis of indazole derivatives, including 3-methyl-5-nitro-1H-indazole, involves intricate reaction mechanisms that determine the final structure and yield. Key aspects include addition reactions and the control of regioselectivity during substitution.

Addition Reactions with Formaldehyde (B43269)

The reaction of NH-indazoles, such as 5-nitro-1H-indazole, with formaldehyde in an acidic medium has been a subject of detailed mechanistic study. researchgate.netacs.org In aqueous hydrochloric acid, the reaction proceeds through the interaction of the neutral indazole molecule with a protonated formaldehyde molecule. acs.org This is because formaldehyde is a much weaker base than indazole, making a direct reaction between a protonated indazolium cation and formaldehyde unlikely. acs.org

The mechanism favors the formation of N1-substituted derivatives. acs.orgnih.gov For 5-nitro-1H-indazole, the reaction yields the (5-nitro-1H-indazol-1-yl)methanol derivative. acs.org The process involves the nucleophilic attack of the N-1 nitrogen of the indazole ring on the electrophilic carbon of the protonated formaldehyde. This reaction pathway highlights the higher nucleophilicity of the N-1 position in the indazole ring under these conditions.

Regioselectivity Mechanisms in Alkylation

The alkylation of indazoles is a critical reaction that often yields a mixture of N-1 and N-2 substituted isomers. The ratio of these products, known as regioselectivity, is influenced by a combination of steric effects, electronic effects, and reaction conditions such as the base, solvent, and electrophile used. nih.govd-nb.info

The indazole anion, formed upon deprotonation by a base, is the key reactive intermediate. The distribution of charge in this anion and the nature of the counter-ion play a significant role. Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer. d-nb.info Consequently, reactions run under conditions that allow for equilibrium to be reached often favor the N-1 substituted product, which is the thermodynamically preferred isomer. d-nb.infoconnectjournals.com Conversely, kinetically controlled conditions, often at lower temperatures, may favor the N-2 product. connectjournals.com

The electronic nature of substituents on the indazole ring is a major determinant of regioselectivity. Electron-withdrawing groups, like the nitro group in this compound, significantly influence the electron density at the N-1 and N-2 positions. For instance, a nitro group at the C-7 position has been shown to confer excellent N-2 regioselectivity. nih.gov The mechanism can also involve chelation, where substituents capable of coordinating with the cation of the base can direct the alkylating agent to a specific nitrogen atom. nih.gov

| Factor | Influence on Regioselectivity | Mechanism | Typical Outcome |

|---|---|---|---|

| Reaction Control | Thermodynamic vs. Kinetic | Thermodynamic control favors the more stable product, while kinetic control favors the product formed fastest. d-nb.infoconnectjournals.com | N-1 (Thermodynamic), N-2 (Kinetic) |

| Substituents | Electronic Effects | Electron-withdrawing groups (e.g., -NO₂) alter the nucleophilicity of the N-1 and N-2 atoms. nih.gov | Can favor N-2 selectivity depending on position. nih.gov |

| Solvent/Base System | Ion Pairing and Solvation | The choice of base (e.g., NaH, Cs₂CO₃) and solvent (e.g., THF, Dioxane) affects the nature of the indazole anion and its counter-ion interaction. d-nb.infonih.gov | Can be tuned to favor either N-1 or N-2 products. |

| Chelation | Coordination Effects | Substituents at C-3 or C-7 that can chelate the cation (e.g., Cs⁺) can direct alkylation. nih.gov | Highly selective N-1 or N-2 alkylation. nih.gov |

Mechanisms of Biological Activity

The biological effects of many nitroaromatic compounds, including derivatives of this compound, are often linked to the metabolic reduction of the nitro group. This process can generate reactive species that mediate the compound's therapeutic or toxic effects.

Bioreduction of the Nitro Group and Reactive Intermediate Formation

A central mechanism in the bioactivity of nitroaromatic compounds is the enzymatic bioreduction of the nitro group. scielo.br This process is typically catalyzed by nitroreductases, which are flavin-containing enzymes. nih.gov The reduction occurs in a stepwise manner.

Initially, a single-electron transfer to the nitro group forms a nitro anion radical. scielo.br This radical is a key intermediate. Under aerobic conditions, it can react with molecular oxygen to regenerate the parent nitroaromatic compound while producing a superoxide (B77818) anion radical (O₂⁻), initiating a futile cycle of reduction and oxidation. scielo.br

Under hypoxic (low oxygen) conditions, the nitro anion radical can undergo further reduction. This leads to the formation of a nitroso derivative, which is then reduced to a hydroxylamine (B1172632) intermediate. scielo.brnih.gov These intermediates, particularly the hydroxylamine, are highly reactive electrophilic species. They are often considered the ultimate bioactive molecules responsible for the compound's effects. scielo.br

Interaction with Cellular Components and Modulating Cellular Pathways

The reactive intermediates generated from the bioreduction of the nitro group, such as the hydroxylamine species, can interact with various cellular components. scielo.br Being electrophilic, they readily form covalent adducts with cellular nucleophiles found in essential macromolecules like proteins and DNA.

This covalent binding can disrupt the normal function of these macromolecules. For example, adduction to proteins can inhibit enzyme activity or interfere with signaling pathways. Interaction with DNA can lead to strand breaks or mutations, contributing to genotoxicity and cytotoxicity. The specific cellular pathways that are modulated depend on which macromolecules are targeted by the reactive intermediates.

Induction of Oxidative Stress and Apoptosis

The metabolism of nitroaromatic compounds is strongly linked to the induction of oxidative stress and programmed cell death (apoptosis). As mentioned, the futile cycling of the nitro anion radical under aerobic conditions generates superoxide radicals, a primary type of reactive oxygen species (ROS). scielo.br

An excessive accumulation of ROS overwhelms the cell's antioxidant defense systems, leading to a state of oxidative stress. nih.gov ROS can damage lipids (lipid peroxidation), proteins, and DNA, causing widespread cellular injury. nih.gov This damage can trigger intrinsic apoptotic pathways. For instance, oxidative stress can lead to the release of cytochrome c from mitochondria, activating a cascade of caspases that execute the apoptotic program, resulting in cell death. nih.govmdpi.com

Future Research Directions and Therapeutic Potential

Development of Novel Therapeutic Agents

The 5-nitroindazole (B105863) core is present in numerous compounds investigated for a wide range of pharmacological activities. This suggests a strong potential for developing novel therapeutic agents based on the 3-methyl-5-nitro-1H-indazole structure. Research on related compounds has shown promise in several areas:

Antiparasitic Activity: Derivatives of 5-nitroindazole have demonstrated significant activity against various parasites. For instance, a series of new 3-alkoxy and 3-hydroxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles have been synthesized and studied for their properties against Trichomonas vaginalis and Trypanosoma cruzi, the causative agent of Chagas disease. researchgate.net Similarly, adding a nitro group at the 5-position of the indazole structure is believed to enhance trypanocidal activity by inducing oxidative stress in the parasite. mdpi.com

Anticancer Activity: The indazole nucleus is a key framework in medicinal chemistry for anticancer drugs. nih.gov Derivatives have been investigated as kinase inhibitors, a major target in cancer therapy. Furthermore, certain 5-nitroindazole derivatives have shown moderate antineoplastic activity against cancer cell lines. researchgate.net

Antibacterial Activity: Researchers have noted the antimicrobial and tuberculostatic activity of 5-nitroindazole. researchgate.netresearchgate.net This has led to the synthesis of new semisynthetic penicillins incorporating the 5-nitroindazole nucleus to explore novel antibacterial agents. researchgate.netresearchgate.net

The future development of therapeutic agents from this compound would involve synthesizing a library of derivatives and screening them for these and other activities.

Table 1: Investigated Therapeutic Activities of 5-Nitroindazole Derivatives This table is based on data for related 5-nitroindazole compounds, not this compound itself.

| Therapeutic Area | Target/Organism | Example Derivative Class |

|---|---|---|

| Antiparasitic | Trypanosoma cruzi | 3-alkoxy-5-nitroindazoles researchgate.net |

| Trichomonas vaginalis | 3-hydroxy-5-nitroindazoles researchgate.net | |

| Leishmania species | 3-chloro-6-nitro-1H-indazole derivatives nih.gov | |

| Anticancer | Kinases | General Nitroindazole Derivatives |

| TK-10, HT-29 cell lines | 3-alkoxy-5-nitroindazoles researchgate.net | |

| Antibacterial | Bacteria | Penicillins based on 5-nitroindazole researchgate.netresearchgate.net |

Exploration of New Agrochemical Applications

The application of heterocyclic compounds in agriculture is a growing field of research. While specific studies on the agrochemical use of this compound are not prominent, related structures offer clues to potential applications. For example, Methyl 5-nitro-1H-indazole-3-carboxylate has been identified as a compound with potential for agrochemical applications. chemimpex.com Research into other indazole derivatives has shown that they can act as either inhibitors or stimulants of plant growth, depending on their concentration and the specific plant species. researchgate.net Future research could involve screening this compound and its derivatives for activity as herbicides, fungicides, or plant growth regulators.

Design and Synthesis of Chemical Probes for Cellular Processes

There is currently a lack of published research on the use of this compound as a chemical probe. However, its structure could potentially be modified for such purposes. By incorporating fluorescent tags or reactive groups, derivatives could be synthesized to target and visualize specific enzymes or cellular components, leveraging the known interactions of the indazole scaffold with biological targets like kinases.

Further Optimization of Biological Activities through Structural Modifications

The core structure of this compound is a prime candidate for structural modification to enhance biological activities. Medicinal chemistry often relies on creating analogues of a parent compound to improve potency, selectivity, and pharmacokinetic properties. Research on the broader indazole class demonstrates this principle effectively.

For example, studies have shown that modifications to the 5-nitroindazole scaffold can lead to derivatives with potent antileishmanial activity. nih.gov Another research effort focused on creating a series of 1-aryl-5-nitro-1H-indazoles, which involved modifying the N1 position of the indazole ring. researchgate.net This work included the synthesis of compounds like 3-Methyl-1-phenyl-5-nitro-1H-indazole, demonstrating that the this compound core is a versatile platform for generating chemical diversity. researchgate.net Future work could systematically explore substitutions at the N1 and N2 positions, as well as modifications to the methyl group at the C3 position, to optimize interactions with biological targets.

In Vivo and Clinical Investigations

Currently, there is no publicly available information on in vivo or clinical investigations of this compound. Such studies are typically preceded by extensive preclinical research, including mechanism of action, efficacy, and toxicology studies. While some nitroaryl and nitroimidazole derivatives have undergone in vivo testing for antiprotozoal activities, these studies did not specifically involve this compound. mdpi.com Before any in vivo or clinical trials could be considered, significant foundational research demonstrating a clear therapeutic potential and safety profile for this specific compound or its optimized derivatives would be required.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-alkoxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles |

| 3-hydroxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles |

| 3-chloro-6-nitro-1H-indazole |

| Methyl 5-nitro-1H-indazole-3-carboxylate |

Q & A

Q. What are the common synthetic routes for 3-methyl-5-nitro-1H-indazole?

The synthesis of this compound typically involves Friedel-Crafts acylation followed by cyclization. For example, nitro-substituted indazoles can be synthesized via hydrazine-mediated ring closure under reflux conditions. A nitro group reduction step (e.g., using hydrazine hydrate with Raney nickel) may follow to generate intermediates for further functionalization . Key steps include:

- Nitro reduction : Hydrazine hydrate in the presence of Raney nickel (yield optimization requires controlled pH and solvent selection).

- Cyclization : Heating with hydrazine hydrate in DMF to form the indazole core.

Q. How can spectroscopic methods confirm the structure of this compound?

- IR spectroscopy : Identify nitro (NO₂) stretches (~1520–1350 cm⁻¹) and indazole C=N vibrations (~1600 cm⁻¹).

- NMR :

- ¹H NMR : Methyl protons (δ ~2.5 ppm), aromatic protons (δ 7.0–8.5 ppm), and NH proton (δ ~12 ppm, broad).

- ¹³C NMR : Nitro-substituted carbons (δ ~140–150 ppm) and methyl carbon (δ ~20 ppm).

- Mass spectrometry : Molecular ion peak (m/z 193.06 for C₈H₇N₃O₂) and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic refinement resolve structural ambiguities in this compound derivatives?

The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement. Key steps include:

- Data collection : High-resolution X-ray diffraction data (e.g., Cu-Kα radiation).

- Refinement : Anisotropic displacement parameters for non-H atoms; riding models for H atoms.

- Validation : Check for R-factor convergence (target < 0.05) and electron density maps. For example, the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole (a structural analog) was refined using SHELXL, revealing bond length deviations of <0.02 Å .

Q. What experimental design considerations are critical for optimizing the synthesis of this compound?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.

- Catalyst choice : Raney nickel for nitro reduction (alternative: SnCl₂ in ethanol for cost-effective reduction ).

- Reaction monitoring : TLC or HPLC to track intermediate formation (e.g., ketone intermediates in Friedel-Crafts steps).

- Purification : Flash chromatography (hexane/ethyl acetate gradients) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How can conflicting data on nitro group reactivity in indazoles be resolved?

Discrepancies in nitro reduction yields (e.g., hydrazine vs. SnCl₂ methods) may arise from:

- Substituent effects : Electron-withdrawing groups (e.g., Cl) alter reduction kinetics.

- pH sensitivity : Basic conditions (pH 7–8) minimize side reactions during workup .

- Validation : Cross-check products via X-ray crystallography and elemental analysis. For example, inconsistent melting points between studies may indicate polymorphic forms .

Q. What computational and experimental approaches are used to predict biological activity of this compound?

- Docking studies : Molecular docking (e.g., AutoDock Vina) to assess binding to targets like kinases or receptors.

- In vitro assays :

- Antimicrobial : Broth microdilution (MIC determination).

- Anticancer : MTT assay against cell lines (e.g., HeLa, MCF-7).

- SAR analysis : Compare with analogs (e.g., 3-chloro-5-nitroindazole) to identify critical substituents .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.